![molecular formula C20H18FN5O2 B2924141 8-(4-fluorophenyl)-4-oxo-N-phenethyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946362-06-7](/img/structure/B2924141.png)
8-(4-fluorophenyl)-4-oxo-N-phenethyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Neuroprotective Agent
This compound has been identified as a potent radical scavenger with significant neuroprotective activity . It could be a promising candidate for the treatment of stroke and other neurodegenerative disorders . Its efficacy has been evaluated in neuronal death models and rat focal cerebral ischemia models, showing a reduction in brain damage.
Cancer Therapy
Triazine derivatives, including this compound, have been explored for their potential in cancer therapy . They are part of a class of molecules that target kinases, which are crucial in the regulation of cell growth and proliferation. Kinase inhibitors containing triazine structures have been approved by the FDA, indicating the relevance of this compound in oncology.
Radiolabelling and Imaging
The compound’s structure allows for its use in radiolabelling, particularly with peptides or proteins containing tyrosine . This application is valuable in PET imaging , providing a tool for new developments in medical diagnostics and research.
Antioxidant Properties
Due to its radical scavenging properties, this compound can be used as an antioxidant . This application is particularly relevant in biochemistry and pharmacology, where oxidative stress is a common concern in various diseases.
Bioorthogonal Chemistry
The triazine and tetrazine moieties of the compound make it suitable for bioorthogonal applications . These applications are essential in chemical biology, where researchers need to label and track molecules in living organisms without interfering with natural processes.
Pharmacokinetics
In medicinal chemistry, the compound’s stability and metabolic profile are of interest. Its low rates of glucuronidation suggest higher metabolic stability, which is advantageous for developing long-lasting therapeutic agents .
Heterogeneous Catalysis
The compound’s rich nitrogen content and chemical stability lend itself to applications in heterogeneous catalysis . This is important in industrial processes and environmental applications where catalysts facilitate chemical reactions without being consumed.
Photocatalysis
Similarly, the compound can be utilized in photocatalysis due to its electronic properties . This application is significant in the field of renewable energy, where photocatalysts are used to harness light energy to drive chemical reactions.
properties
IUPAC Name |
8-(4-fluorophenyl)-4-oxo-N-(2-phenylethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2/c21-15-6-8-16(9-7-15)25-12-13-26-19(28)17(23-24-20(25)26)18(27)22-11-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIATUGEQBZCLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1C3=CC=C(C=C3)F)C(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-fluorophenyl)-4-oxo-N-phenethyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.